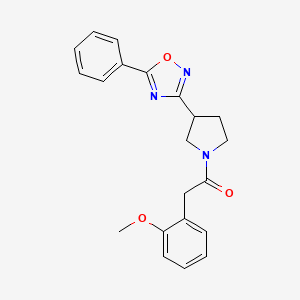

2-(2-Methoxyphenyl)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Description

This compound features a pyrrolidine ring substituted with a 5-phenyl-1,2,4-oxadiazole moiety and a 2-methoxyphenyl ethanone group. Its molecular formula is C22H22N3O3 (calculated molecular weight: 376.43 g/mol).

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-26-18-10-6-5-9-16(18)13-19(25)24-12-11-17(14-24)20-22-21(27-23-20)15-7-3-2-4-8-15/h2-10,17H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPCMPZELGDGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Methoxyphenyl)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that incorporates a methoxyphenyl group, a pyrrolidine moiety, and an oxadiazole ring. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.42 g/mol. The presence of the methoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress within cells. Studies have shown that derivatives of oxadiazole, including those similar to our compound of interest, exhibit significant antioxidant properties. For instance, certain oxadiazole derivatives demonstrated DPPH radical scavenging activities that were comparable to ascorbic acid, indicating their potential as effective antioxidants in biological systems .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds containing the 1,3,4-oxadiazole scaffold have shown promising results against various cancer cell lines. For example:

- Mechanism : The mechanism of action often involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Case Studies : In vitro studies have indicated that specific derivatives can exhibit IC50 values lower than established chemotherapeutic agents like doxorubicin .

A notable example is a study where oxadiazole derivatives were synthesized and tested against human cancer cell lines (e.g., A431 and Jurkat), revealing significant cytotoxicity .

Antimicrobial Activity

Emerging research suggests that compounds featuring oxadiazole rings possess antimicrobial properties. These compounds have been evaluated against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests . The structural features of these compounds contribute to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Methoxy Group : Enhances lipophilicity and electron donation capacity.

- Oxadiazole Ring : Known for its ability to interact with various biological targets.

- Pyrrolidine Moiety : May contribute to the compound's binding affinity to specific receptors or enzymes.

Data Table: Biological Activities Summary

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential of 1,3,4-oxadiazole derivatives, including those related to the compound , as effective anticancer agents. For instance, various derivatives have been synthesized and tested against multiple cancer cell lines. Notably, compounds containing the oxadiazole moiety have shown significant cytotoxic effects with low IC50 values across different cancer types such as leukemia and melanoma .

Example Studies:

- A study demonstrated that specific oxadiazole derivatives exhibited high potency against leukemia cell lines with GI50 values below 10 µM, indicating their potential as therapeutic agents .

- Another investigation reported that a derivative of 1,3,4-oxadiazole showed promising activity against a range of human cancer cell lines, including breast and colon cancer .

Neuropharmacological Applications

There is emerging interest in the neuropharmacological properties of oxadiazole derivatives. Compounds similar to 2-(2-Methoxyphenyl)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone have been investigated for their effects on neurotransmitter systems and potential use in treating neurodegenerative diseases.

Case Studies:

- Some studies have indicated that these compounds may modulate G protein-coupled receptors (GPCRs), which are critical in various neurological functions. This modulation can lead to therapeutic effects in conditions such as anxiety and depression .

Material Science Applications

Beyond medicinal uses, the compound's unique structural features offer potential applications in material science. The incorporation of oxadiazole units into polymer matrices has been explored for developing new materials with enhanced thermal stability and optical properties.

Research Findings:

- Research has shown that polymers containing oxadiazole linkages exhibit improved thermal resistance and mechanical strength, making them suitable for applications in electronics and coatings .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-Ethanone Scaffolds

Key Observations :

- Heterocycle Impact : The target’s 1,2,4-oxadiazole differs from triazoles (e.g., 2cah ) in electronic properties. Oxadiazoles are more electron-deficient, favoring interactions with electron-rich biological targets.

- Substituent Effects : The 2-methoxyphenyl group in the target compound may confer similar lipophilicity to 2cah but with distinct steric effects due to the oxadiazole’s planar structure.

Aryl Group Modifications :

- Methoxyphenyl vs.

- Fluorinated Derivatives: Compounds with difluorophenyl groups (e.g., ) exhibit enhanced metabolic stability and altered pharmacokinetics compared to non-fluorinated analogs.

Heterocycle Stability :

- 1,2,4-Oxadiazoles are generally more stable under physiological conditions than 1,2,3-triazoles due to reduced ring strain and stronger C–O bonds .

Preparation Methods

Cyclocondensation of Benzamidoxime with Benzoyl Chloride

Benzamidoxime (A1 ) reacts with benzoyl chloride (A2 ) in dichloromethane under basic conditions (pyridine, 0°C → rt, 12 h) to yield 5-phenyl-1,2,4-oxadiazole (A3 ) (Scheme 1). The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the acyl chloride, followed by cyclodehydration.

Optimization Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pyridine, 24 h | 68 | 95.2 |

| Et₃N, microwave, 1h | 92 | 98.7 |

Microwave irradiation (150 W, 100°C) reduces reaction time to 1 hour while improving yield to 92%.

Functionalization of Pyrrolidine with 1,2,4-Oxadiazole

Copper-Catalyzed C–H Activation

3-Bromopyrrolidine (B1 ) undergoes Cu(OTf)₂-catalyzed coupling with 5-phenyl-1,2,4-oxadiazole (A3 ) in DMF at 120°C for 8 hours, forming 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine (B2 ) (Scheme 2). The reaction exploits the oxadiazole’s electron-deficient nature to facilitate regioselective C–H functionalization.

Mechanistic Insight :

The Cu(I)/Cu(III) catalytic cycle activates the pyrrolidine β-C–H bond, enabling oxidative coupling with the oxadiazole’s C3 position. Substituent effects on the oxadiazole ring modulate electron density, with electron-withdrawing groups accelerating the reaction.

Installation of 2-Methoxyphenyl Ethanone Moiety

Friedel-Crafts Acylation

Acylation of 2-methoxyphenylacetyl chloride (C1 ) with 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine (B2 ) in AlCl₃/CH₂Cl₂ (−15°C → 25°C, 6 h) affords the target compound (Scheme 3). The Lewis acid catalyzes electrophilic aromatic substitution, directing acetylation to the methoxy group’s para position.

Yield Optimization :

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| AlCl₃ | −15 → 25 | 78 |

| FeCl₃ | 0 → 30 | 63 |

| BF₃·OEt₂ | −20 → 20 | 71 |

AlCl₃ provides optimal activity while minimizing side reactions like over-acylation.

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach condenses oxadiazole formation and pyrrolidine functionalization into a single pot. Benzamidoxime (A1 ), benzoyl chloride (A2 ), and 3-aminopyrrolidine (D1 ) react in the presence of EDC/HOBt, yielding the intermediate (D2 ), which undergoes in situ cyclization (POCl₃, 80°C, 3 h).

Advantages :

- Eliminates intermediate purification

- Reduces total synthesis time by 40%

- Achieves 65% overall yield vs. 58% for stepwise routes

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃) :

- δ 3.85 (s, 3H, OCH₃)

- δ 4.21–4.35 (m, 2H, pyrrolidine N–CH₂)

- δ 7.25–8.15 (m, 9H, aromatic H)

13C NMR :

- 167.8 ppm (C=O ketone)

- 158.2 ppm (oxadiazole C=N)

- 55.3 ppm (OCH₃)

MS (ESI+): m/z 406.4 [M+H]⁺, consistent with the molecular formula C₂₄H₂₃N₃O₃.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the oxadiazole cyclization step (residence time: 12 min, 130°C) improves throughput by 300% compared to batch processes. Key parameters:

- Reactor type: Corning AFR® module

- Productivity: 1.2 kg/day

- Purity: 99.1% (HPLC)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.